5-(p-Hydroxyphenyl)-3-methyl-hydantoin
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c1-12-9(14)8(11-10(12)15)6-2-4-7(13)5-3-6/h2-5,8,13H,1H3,(H,11,15) |
InChI Key |
HBXRLFLBWJHZPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Historical Context of Hydantoin Chemistry in Academic Research
The study of hydantoin (B18101) chemistry has a rich history dating back to the 19th century. The parent compound, hydantoin, was first isolated in 1861 by the German chemist Adolf von Baeyer during his research on uric acid. He synthesized it through the hydrogenation of allantoin, from which the name "hydantoin" was derived.
Early synthetic methods were crucial in expanding the accessibility of hydantoin derivatives for academic study. A key development was the Urech hydantoin synthesis, first reported by Friedrich Urech in 1873. This method involved the reaction of amino acids with potassium cyanate to produce hydantoins. Another foundational method, the Bucherer–Bergs reaction, discovered by Hans Theodor Bucherer and developed with Heinrich Bergs, provided a versatile route for preparing 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds (ketones or aldehydes), potassium cyanide, and ammonium (B1175870) carbonate. mdpi.com These classical synthesis pathways opened the door for the creation of a vast library of hydantoin derivatives, enabling extensive research into their chemical properties and biological activities.
Table 1: Key Milestones in Early Hydantoin Chemistry
| Year | Discovery/Method | Contributor(s) | Significance |
|---|---|---|---|
| 1861 | First isolation of hydantoin | Adolf von Baeyer | Established the existence of the core hydantoin structure. |
| 1873 | Urech hydantoin synthesis | Friedrich Urech | Provided a method to synthesize hydantoins from amino acids. |
| 1905 | First observation of 5,5-dimethylhydantoin formation | Ciamician and Silber | Precursor observation to the Bucherer-Bergs reaction. |
| 1929 | Bucherer–Bergs reaction | Bucherer and Bergs | Established a general and convenient method for synthesizing 5,5-disubstituted hydantoins from simple carbonyls. mdpi.com |
Significance of Substituted Hydantoins in Contemporary Chemical Biology
Traditional Chemical Synthesis Approaches
Traditional methods for synthesizing the hydantoin core and its derivatives have been well-established, providing robust and versatile routes to a wide array of substituted hydantoins.
Bucherer-Bergs Reaction for 5-Arylhydantoin Scaffolds
The Bucherer-Bergs reaction stands as a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub This multicomponent reaction typically involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium (B1175870) carbonate. nih.govorganic-chemistry.orgalfa-chemistry.com The reaction can also be initiated from cyanohydrins, which are intermediates in the process. wikipedia.org
The general mechanism of the Bucherer-Bergs reaction is believed to proceed through several key steps. Initially, the carbonyl compound reacts with the cyanide to form a cyanohydrin. This is followed by a reaction with ammonia, derived from ammonium carbonate, to yield an α-aminonitrile. The aminonitrile then undergoes a nucleophilic addition to carbon dioxide, also from ammonium carbonate, forming a cyano-carbamic acid intermediate. Intramolecular cyclization of this intermediate leads to a 5-imino-oxazolidin-2-one, which subsequently rearranges to the final hydantoin product. alfa-chemistry.comwikipedia.org
The versatility of the Bucherer-Bergs reaction allows for the synthesis of a wide variety of 5-arylhydantoins by simply varying the starting aromatic aldehyde or ketone. proquest.com For the synthesis of a 5-(p-hydroxyphenyl)hydantoin scaffold, p-hydroxybenzaldehyde would be the logical starting material.
| Starting Material | Reagents | Product | Reference |
| Ketone/Aldehyde | KCN or NaCN, (NH4)2CO3 | 5,5-disubstituted Hydantoin | alfa-chemistry.com |
| Cyanohydrin | (NH4)2CO3 | 5,5-disubstituted Hydantoin | wikipedia.org |
Regioselective Synthesis Strategies for N-Substituted Hydantoins
The hydantoin ring possesses two nitrogen atoms (N-1 and N-3) that can be substituted. Achieving regioselectivity in the alkylation of these positions is a critical aspect of synthesizing N-substituted hydantoins like this compound. The N-3 proton is generally more acidic than the N-1 proton, leading to preferential alkylation at the N-3 position under basic conditions. nih.gov
Various strategies have been developed to control the regioselectivity of N-alkylation. One common approach involves the use of specific bases and reaction conditions to favor substitution at one nitrogen over the other. For instance, studies have shown that the choice of base and solvent can significantly influence the outcome of the alkylation reaction. nih.gov Another strategy involves the use of protecting groups to block one of the nitrogen atoms, directing the alkylation to the desired position, followed by a deprotection step.
Recent research has explored methods for direct N-1 selective alkylation, which is typically more challenging. For example, the use of potassium bases like potassium tert-butoxide (tBuOK) and potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 methylation of certain hydantoins. nih.gov For N-3 selectivity, which is required for the target compound, traditional alkylation conditions with a base such as potassium carbonate in a polar aprotic solvent are often effective. tandfonline.com
Specific Syntheses of this compound
The synthesis of this compound can be envisioned through a combination of the Bucherer-Bergs reaction and subsequent regioselective N-methylation. A plausible synthetic route would begin with the Bucherer-Bergs reaction using p-hydroxybenzaldehyde, potassium cyanide, and ammonium carbonate to produce 5-(p-hydroxyphenyl)hydantoin.
Following the formation of the 5-(p-hydroxyphenyl)hydantoin core, the next step is the regioselective methylation at the N-3 position. Given the higher acidity of the N-3 proton, this can typically be achieved by treating the 5-(p-hydroxyphenyl)hydantoin with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The base deprotonates the N-3 position, and the resulting anion then acts as a nucleophile to attack the methylating agent, yielding the desired this compound.
Asymmetric Synthesis and Chiral Control in Hydantoin Derivatization
The development of asymmetric methods for the synthesis of chiral hydantoins is of significant interest, as many biologically active molecules are chiral. These methods aim to produce enantiomerically pure or enriched hydantoin derivatives.
Enzymatic Approaches for Enantioselective Production of Chiral Hydantoins
Enzymatic methods, particularly the "hydantoinase process," have emerged as powerful tools for the production of optically pure D- or L-amino acids from racemic 5-monosubstituted hydantoins. nih.govnih.gov This process utilizes a cascade of three enzymes: a hydantoinase, a hydantoin racemase, and an N-carbamoyl-α-amino acid amidohydrolase (N-carbamoylase). nih.gov
The process begins with the stereoselective hydrolysis of one enantiomer of the racemic hydantoin by a hydantoinase (also known as dihydropyrimidinase) to the corresponding N-carbamoyl-α-amino acid. nih.govresearchgate.netebi.ac.uk The remaining unreacted hydantoin enantiomer is then racemized by a hydantoin racemase, which continuously provides the substrate for the hydantoinase. nih.gov Finally, the N-carbamoyl-α-amino acid is hydrolyzed by an N-carbamoylase to yield the desired optically pure amino acid. nih.gov
This enzymatic cascade allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.gov The enantioselectivity of the hydantoinase is a key factor in this process, and enzymes with both D- and L-selectivity have been identified and engineered to produce a variety of chiral amino acids. nih.gov For the production of chiral 5-(p-hydroxyphenyl)hydantoin derivatives, a hydantoinase with specificity for this substrate would be required.
| Enzyme | Function | Product | Reference |
| Hydantoinase | Stereoselective hydrolysis of hydantoin | N-carbamoyl-α-amino acid | nih.gov |
| Hydantoin Racemase | Racemization of unreacted hydantoin | Racemic hydantoin | nih.gov |
| N-Carbamoylase | Hydrolysis of N-carbamoyl-α-amino acid | Optically pure amino acid | nih.gov |
Catalytic Asymmetric Hydrogenation for Chiral 5-Arylhydantoins
Catalytic asymmetric hydrogenation represents another important strategy for the synthesis of chiral hydantoins. This method typically involves the hydrogenation of a prochiral hydantoin derivative, such as a 5-arylidenhydantoin, using a chiral metal catalyst. The catalyst, usually a transition metal complex with a chiral ligand, facilitates the addition of hydrogen across the double bond in a stereoselective manner, leading to an enantiomerically enriched product.
Significant progress has been made in this area, with various catalyst systems being developed. For example, palladium catalysts in combination with chiral phosphine (B1218219) ligands like BINAP have been used for the asymmetric hydrogenation of 5-arylmethylenehydantoins, achieving moderate to good enantioselectivities. researchgate.net The addition of a chiral Brønsted acid has been found to be a key factor in obtaining high enantioselectivity in some cases. researchgate.net Other transition metals such as rhodium and iridium have also been employed in these transformations. nih.gov
This approach offers a direct route to chiral 5-arylhydantoins from readily available starting materials. The development of highly active and selective catalysts is an ongoing area of research, with the aim of achieving excellent enantioselectivities for a broad range of substrates. researchgate.net
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Pd/BINAP | Prochiral exocyclic alkenes of hydantoins | 21-90% | researchgate.net |
| Iridium-based catalysts | 5-arylidenhydantoins | up to 98% | nih.gov |
| Rhodium-based catalysts | 5-arylidenhydantoins | up to 97% | nih.gov |
Chiral Acid-Catalyzed Condensation for Enantiopure Hydantoin Derivatives
A significant breakthrough in the asymmetric synthesis of hydantoins involves the use of chiral phosphoric acids (CPAs) as catalysts. nih.govcanterbury.ac.nz This method provides a single-step, enantioselective route to 5-monosubstituted hydantoins from readily available achiral precursors like glyoxals and ureas. canterbury.ac.nzrsc.org The reaction proceeds at room temperature and is notable for its high efficiency, achieving excellent yields and enantioselectivities. researchgate.net
The power of CPAs lies in their structural modularity and ease of synthesis, which allows for fine-tuning of the catalyst to achieve optimal results. nih.govcanterbury.ac.nz Mechanistic studies, including kinetic analysis, suggest that the reaction's enantiodetermining step is likely the face-selective protonation of a transient enol-type intermediate by the chiral acid catalyst. canterbury.ac.nzresearchgate.net This approach represents a significant improvement over previous methods for asymmetric synthesis, such as the hydrogenation of prochiral hydantoins, which often required precious metal catalysts, or photochemical deracemisation, which had limitations regarding substrates and reaction conditions. nih.gov
The condensation reaction using a chiral phosphoric acid catalyst has been shown to be effective for a variety of substituted aryl glyoxals, demonstrating its broad applicability in generating enantioenriched hydantoin scaffolds. nih.gov
Table 1: Enantioselective Synthesis of Hydantoins via Chiral Phosphoric Acid-Catalyzed Condensation Data synthesized from research findings. canterbury.ac.nzresearchgate.netnih.gov
| Entry | Glyoxal Substituent (Aryl Group) | Urea | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Phenyl | Methylurea | 10 | Toluene | 95 | 95:5 |
| 2 | 4-Methoxyphenyl | Methylurea | 10 | Toluene | 99 | 96:4 |
| 3 | 4-Bromophenyl | Methylurea | 10 | Toluene | 92 | 97:3 |
| 4 | 2-Naphthyl | Methylurea | 10 | Toluene | 98 | 98:2 |
| 5 | Phenyl | Urea | 10 | Toluene | 85 | 92:8 |
Another strategy for accessing enantiopure hydantoins revisits the Urech synthesis, utilizing a bench-stable hypervalent iodine reagent, cyanobenziodoxolone (CBX). organic-chemistry.org This method starts with inexpensive, commercially available chiral protected amino acids and proceeds without epimerization, avoiding the need for toxic reagents or complex multi-step protocols. organic-chemistry.org The reaction is efficient at room temperature and demonstrates broad scope for various amino acid derivatives. organic-chemistry.org
Advanced Synthetic Techniques for Hydantoin Libraries
The importance of the hydantoin scaffold in medicinal chemistry has driven the development of advanced synthetic methodologies aimed at producing large collections, or libraries, of these compounds. nih.govthieme-connect.de These techniques are designed to rapidly generate a wide range of structurally diverse hydantoin analogues, which is crucial for exploring structure-activity relationships in drug discovery programs. nih.gov Key strategies include multicomponent reactions and diversity-oriented synthesis.
Multicomponent Reactions in Hydantoin Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. baranlab.orgnih.gov This approach offers significant advantages in terms of step economy, reduced waste, and operational simplicity, making it ideal for the construction of compound libraries. nih.govmdpi.com
The Bucherer–Bergs synthesis is a classic and widely used MCR for preparing 5,5-disubstituted hydantoins. mdpi.commdpi.com It typically involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate. mdpi.com The reaction works well for a range of aliphatic and aromatic carbonyl compounds. mdpi.com
The Ugi reaction is another powerful MCR that has been adapted for hydantoin synthesis. organic-chemistry.orgresearchgate.net A typical sequence involves a five-component Ugi reaction followed by a cyclization step. mdpi.comorganic-chemistry.org For instance, an efficient two-step Ugi/cyclization sequence can provide fully functionalized hydantoins, where an alkyne group acts as a leaving group under basic conditions to facilitate the ring closure. organic-chemistry.org This methodology allows for the creation of 1,3,5-trisubstituted hydantoins with a wide variety of substitution patterns. researchgate.net
Table 2: Comparison of Multicomponent Reactions for Hydantoin Synthesis Based on principles of the respective reactions. baranlab.orgmdpi.comresearchgate.net
| Reaction | Typical Reactants | Key Feature | Diversity Points |
| Bucherer–Bergs | Ketone/Aldehyde, Cyanide Source, Ammonium Carbonate | One-pot synthesis of 5,5-disubstituted hydantoins. | Two points at C-5 position. |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Forms an α-acylamino amide intermediate which can be cyclized. | Allows for substitution at N-1, N-3, and C-5. |
Diversity-Oriented Synthesis Strategies
Diversity-oriented synthesis (DOS) is a strategy that aims to produce collections of structurally diverse small molecules, often with complex and three-dimensional architectures. researchgate.net Unlike traditional target-oriented synthesis, DOS explores chemical space broadly to identify novel molecular scaffolds with interesting biological activities. nih.gov The hydantoin ring, with its multiple sites for functionalization, is an excellent scaffold for DOS. nih.govacs.org
Solid-phase synthesis has been a cornerstone for preparing hydantoin-based libraries. nih.govnih.gov In this approach, one of the starting materials is attached to a solid support (resin), and subsequent reactions are carried out. This simplifies purification, as excess reagents and byproducts can be washed away. Diversity can be introduced by using a variety of building blocks at different steps. For example, a resin-bound dipeptide can be used as a key intermediate, allowing for the introduction of diversity at two different points on the hydantoin scaffold after cyclization. nih.govnih.gov
More advanced DOS strategies employ powerful chemical transformations to generate skeletal diversity. An efficient method has been developed to prepare a diverse series of spirocyclic and fused bicyclic hydantoin derivatives by exploiting the four possible points of diversity on the hydantoin ring. acs.org This approach uses selective alkylation followed by ring-closing metathesis (RCM), a robust reaction for forming carbon-carbon bonds, to construct complex cyclic structures. acs.org This methodology not only generates novel hydantoin architectures but also provides routes to unnatural amino acids and other valuable building blocks. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of 5 P Hydroxyphenyl 3 Methyl Hydantoin and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of hydantoin (B18101) derivatives, offering detailed information about the chemical environment of individual atoms.
Unambiguous Structural Characterization using ¹H and ¹³C NMR
One-dimensional ¹H and ¹³C NMR spectroscopy are primary methods for the initial structural confirmation of 5-(p-Hydroxyphenyl)-3-methyl-hydantoin and related compounds. The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons, while the integration of the signals corresponds to the number of protons. Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their respective chemical environments.
For this compound, the ¹H NMR spectrum typically displays distinct signals for the aromatic protons of the p-hydroxyphenyl group, the methine proton at the C5 position of the hydantoin ring, and the methyl protons at the N3 position. The ¹³C NMR spectrum complements this by showing characteristic signals for the carbonyl carbons (C2 and C4), the C5 carbon, the N-methyl carbon, and the carbons of the aromatic ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | ~158 |
| N3-CH₃ | ~2.8-3.0 | ~25 |
| C4 | - | ~173 |
| C5-H | ~4.5-5.0 | ~60 |
| C1' | - | ~130 |
| C2'/C6'-H | ~7.0-7.2 | ~128 |
| C3'/C5'-H | ~6.7-6.9 | ~115 |
| C4' | - | ~156 |
| OH | Variable | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Application of Two-Dimensional (2D) NMR Techniques (COSY, HMBC, NOESY)
While 1D NMR provides fundamental structural information, 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in more complex analogues. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.comyoutube.com For instance, a COSY spectrum of this compound would show correlations between the adjacent aromatic protons, confirming their connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in identifying long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu This technique is particularly useful for connecting different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the C5-H proton and the carbonyl carbon C4, as well as the carbons of the aromatic ring, thereby confirming the attachment of the phenyl group to the C5 position of the hydantoin ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and conformation of the molecule. scispace.com For example, a NOESY experiment could reveal through-space interactions between the protons of the N3-methyl group and the C5-proton, providing insights into the preferred orientation of the substituents on the hydantoin ring. scispace.com The analysis of ¹H-¹H COSY, ¹H-¹H NOESY, and HMBC data, including chemical shifts and coupling constants, allows for the correct differentiation between potential isomers that might have very similar 1D NMR spectra. nih.gov
Isotope-Labelled Hydantoins in NMR Studies for Conformational and Mechanistic Insights
The synthesis of hydantoins with stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) significantly enhances the power of NMR spectroscopy for detailed conformational and mechanistic studies. openmedscience.comresearchgate.net Isotope labeling can simplify complex spectra, aid in the assignment of signals, and provide unique insights into molecular dynamics and reaction mechanisms. openmedscience.comnih.gov
NMR analysis of isotope-containing hydantoins is crucial for confirming the purity and integrity of the labeling. openmedscience.com For instance, ¹⁵N-labeling of the hydantoin ring allows for direct observation of the nitrogen atoms by ¹⁵N NMR, providing information about their chemical environment and involvement in hydrogen bonding. nih.gov Deuterium (B1214612) labeling can be used to probe specific reaction mechanisms by tracking the fate of the deuterium atom. researchgate.net These isotopic labeling strategies have been instrumental in studying the conformation of various substituted hydantoins and understanding the mechanisms of their formation and reactions. openmedscience.comrsc.orgconsensus.app
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200-3600 | Broad, Strong |
| N-H stretch (if present) | 3100-3300 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (amide, C4) | ~1700-1720 | Strong |
| C=O stretch (urea, C2) | ~1770-1780 | Strong |
| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |
| C-N stretch | 1200-1400 | Medium |
| O-H bend (phenol) | ~1350 | Medium |
| C-O stretch (phenol) | ~1250 | Strong |
Note: Wavenumbers are approximate and can be influenced by intermolecular interactions such as hydrogen bonding.
The positions and shapes of the carbonyl (C=O) stretching bands are particularly informative about the electronic environment and hydrogen bonding within the hydantoin ring. researchgate.net For molecules containing a hydantoin ring, the C=O stretching vibrations are typically observed in the FT-IR spectra in the ranges of 1775–1772 cm⁻¹ and 1744–1722 cm⁻¹. researchgate.net
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy provides information about the vibrational modes of a molecule that are associated with a change in polarizability. It is often complementary to FT-IR, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations, particularly the symmetric "ring breathing" mode. researchgate.net The C=O stretching vibrations also give rise to Raman signals, although they are often less intense than in the FT-IR spectrum. researchgate.net A detailed analysis of the Raman spectrum, often aided by computational calculations, can lead to a more complete assignment of the vibrational modes of the molecule. reddit.comnih.gov This technique is particularly useful for studying the skeletal vibrations of the hydantoin ring and the phenyl group.
Mass Spectrometry in Elucidating Molecular Structures and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of hydantoin derivatives through the analysis of their fragmentation patterns. While specific fragmentation data for this compound is not extensively published, analysis of its close structural analogue, 5-(p-hydroxyphenyl)hydantoin, provides significant insight into the expected fragmentation pathways.
The electron ionization (EI) mass spectrum of 5-(p-hydroxyphenyl)hydantoin (Molecular Weight: 192.17 g/mol ) shows a prominent molecular ion peak ([M]•+) at an m/z of 192. massbank.eu The fragmentation of this parent molecule is characterized by several key ion fragments that reveal the underlying structure. The base peak is observed at m/z 120, with another major peak at m/z 121. massbank.eu These fragments are indicative of cleavage within the hydantoin ring. The ion at m/z 121 likely corresponds to the protonated p-hydroxy-styrene radical cation, formed after the cleavage and rearrangement of the hydantoin moiety. Further fragmentation can lead to the loss of a hydrogen atom to form the ion at m/z 120. Other significant fragments are observed at m/z 164, corresponding to the loss of a carbonyl group (CO), and at m/z 93 and 65, which are characteristic fragments of a phenol-containing structure. massbank.eu
For the target molecule, this compound (Molecular Weight: 206.20 g/mol ), the introduction of a methyl group at the N-3 position is expected to alter the fragmentation pattern. The molecular ion peak would be shifted to m/z 206. The fragmentation of the hydantoin ring itself is a common pathway for related compounds. researchgate.net Studies on 1-methylhydantoin (B147300) have shown characteristic losses of CO (28 u) and/or N(CH₃)CO (57 u) from the molecular ion. researchgate.net Therefore, it is plausible that this compound would undergo similar ring fragmentation, leading to ions corresponding to the loss of these neutral fragments. The stability of the p-hydroxyphenyl group suggests that fragments containing this moiety would be prominent in the spectrum.
In gas chromatography-mass spectrometry (GC-MS) analysis of related hydroxylated hydantoins, derivatization is often employed to increase volatility and thermal stability. nih.govnih.gov Techniques such as permethylation or silylation are common, which would alter the mass and fragmentation patterns of the resulting derivatives. nih.gov
| m/z | Relative Intensity (%) | Proposed Fragment Identity | Source |
|---|---|---|---|
| 192 | 87.2 | [M]•+ (Molecular Ion) | massbank.eu |
| 164 | 20.4 | [M - CO]•+ | massbank.eu |
| 121 | 77.6 | [C₈H₉O]+ | massbank.eu |
| 120 | 100.0 | [C₈H₈O]•+ | massbank.eu |
| 93 | 7.4 | [C₆H₅O]+ | massbank.eu |
| 65 | 21.6 | [C₅H₅]+ | massbank.eu |
X-ray Crystallography for Solid-State Structural Determination and Polymorphism Analysis
X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing. While the crystal structure for this compound has not been reported, the structure of its parent compound, L-5-(p-hydroxyphenyl)-hydantoin, offers a valuable model for its solid-state conformation.
The single-crystal X-ray diffraction analysis of L-5-(p-hydroxyphenyl)-hydantoin reveals that it crystallizes in the monoclinic space group P2₁/c. nih.gov The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. In many hydantoin derivatives, N-H···O hydrogen bonds are the dominant interactions, leading to the formation of supramolecular structures like chains and rings. mdpi.comnih.gov In the case of L-5-(p-hydroxyphenyl)-hydantoin, both the N-H groups of the hydantoin ring and the hydroxyl group of the phenyl substituent can act as hydrogen bond donors, while the carbonyl oxygens act as acceptors, creating a robust three-dimensional network.
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₈N₂O₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 2₁/c 1 | nih.gov |
| a (Å) | 10.3694 | nih.gov |
| b (Å) | 6.9914 | nih.gov |
| c (Å) | 12.3857 | nih.gov |
| β (°) | 105.619 | nih.gov |
| Volume (ų) | 865.16 | nih.gov |
| Z | 4 | nih.gov |
Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in hydantoin derivatives. bohrium.comacs.org Different polymorphs arise from variations in molecular packing in the crystal lattice, often influenced by crystallization conditions such as solvent and temperature. bohrium.com These different forms can exhibit distinct physicochemical properties.
The compound 1-methylhydantoin serves as an excellent example of polymorphism in this class of molecules. At least three polymorphs have been identified, each possessing a different crystal system and space group. bohrium.comcambridge.org Polymorph I crystallizes in the monoclinic P2₁/c space group, whereas polymorphs II and III crystallize in the orthorhombic Pna2₁ and P2₁2₁2₁ space groups, respectively. cambridge.orgresearchgate.netcambridge.org These structural differences highlight the conformational flexibility and varied packing arrangements possible for even simple hydantoin derivatives. Given this precedent, it is highly probable that this compound also exhibits polymorphism. The substitution at the N-3 position with a methyl group, as opposed to a hydrogen, fundamentally alters the hydrogen-bonding capability at that site, which would significantly influence the resulting crystal packing and potentially lead to the formation of distinct polymorphic forms.
| Parameter | Polymorph I | Polymorph II | Polymorph III | Source |
|---|---|---|---|---|
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | cambridge.orgcambridge.org |
| Space Group | P2₁/c | Pna2₁ | P2₁2₁2₁ | cambridge.orgcambridge.org |
| a (Å) | 5.6070 | 19.0323 | 7.82427 | cambridge.orgcambridge.org |
| b (Å) | 12.170 | 3.91269 | 9.8230 | cambridge.org |
| c (Å) | 8.097 | 6.8311 | 20.2951 | cambridge.orgcambridge.org |
| β (°) | 105.41 | 90 | 90 | cambridge.orgcambridge.org |
| Volume (ų) | 532.66 | 508.70 | 1563.5 | cambridge.orgcambridge.org |
Computational Chemistry and Molecular Modeling Studies of 5 P Hydroxyphenyl 3 Methyl Hydantoin and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern molecular modeling, providing detailed insights into the electronic properties and energetic landscapes of molecules. rowansci.com These methods are applied to understand the fundamental characteristics of 5-(p-Hydroxyphenyl)-3-methyl-hydantoin and its analogues.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of hydantoin (B18101) derivatives. tandfonline.com This method is used to optimize molecular geometries and calculate various electronic properties. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the determination of key energetic and electronic parameters. nih.govorientjchem.org
Key properties derived from DFT studies include:
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability. tandfonline.com The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP analysis is performed to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding sites susceptible to electrophilic and nucleophilic attack and for predicting intermolecular interactions. tandfonline.com
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to compute the natural atomic charges on the atoms within the molecule, providing insight into the charge distribution and bonding characteristics. orientjchem.orgresearchgate.net
Vibrational Frequencies: Theoretical vibrational frequencies are calculated and often compared with experimental FT-IR spectra to confirm the molecular structure. tandfonline.com
Interactive Table: Representative Parameters from DFT Calculations on Hydantoin Derivatives
| Parameter | Typical Computational Method | Information Gained |
|---|---|---|
| Optimized Geometry | B3LYP/6-311+G(d,p) | Provides the most stable 3D structure and geometric parameters (bond lengths, angles). orientjchem.org |
| HOMO-LUMO Energy Gap | B3LYP/6-31+G(d,p) | Indicates chemical reactivity and electronic excitation properties. researchgate.net |
| NBO Charges | B3LYP/6-31+G(d,p) | Reveals the electronic distribution across the molecule. orientjchem.orgresearchgate.net |
| Dipole Moment | B3LYP/6-311+G(d,p) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. orientjchem.org |
Conformational Analysis and Tautomeric Equilibrium Studies
The hydantoin ring can exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. byjus.comnih.gov For hydantoins, the most common is the lactam-lactim tautomerism, although the diketo (lactam) form is generally found to be the most stable. orientjchem.org Theoretical studies have shown the diketo tautomer to be significantly more stable than other forms by at least 10.6 kcal/mol. orientjchem.org The chemical reactivity of hydantoins is largely determined by the stability of their corresponding tautomers. orientjchem.org
Computational methods are employed to study the relative stabilities of different tautomers and the energy barriers for their interconversion. orientjchem.orgresearchgate.net The effect of solvent polarity on the tautomeric equilibria is also a key area of investigation, as solvents can influence which tautomeric form is predominant. researchgate.net
Conformational analysis focuses on the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this involves studying the orientation of the p-hydroxyphenyl ring relative to the hydantoin core. nih.gov These studies are vital for understanding how the molecule presents itself to a biological target. polimi.it
Interactive Table: Tautomeric Forms of the Hydantoin Ring
| Tautomeric Form | Key Structural Feature | General Stability (Computational) |
|---|---|---|
| Diketo (Lactam) | Two carbonyl groups (C=O) at positions 2 and 4. | Most stable form in gas phase and solution. orientjchem.org |
| Keto-enol (Lactim) | One carbonyl group and one hydroxyl group (C-OH) on the ring. | Significantly less stable than the diketo form. orientjchem.org |
| Dihydroxy | Two hydroxyl groups on the ring. | Generally the least stable tautomeric form. orientjchem.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are used to model its interaction with protein targets.
Prediction of Binding Affinities and Interaction Modes
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This technique is used to screen libraries of compounds and to understand the structural basis of ligand-protein interactions. semanticscholar.org For hydantoin analogues, docking studies can reveal how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. tandfonline.comnih.gov
The results of docking studies typically include:
Binding Affinity/Docking Score: A score, usually in kcal/mol, that estimates the binding free energy of the ligand-protein complex. semanticscholar.org Lower scores generally indicate a more favorable binding interaction.
Binding Pose: The predicted 3D orientation of the ligand within the protein's binding site.
Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov
For instance, docking studies on N-alkylated phenytoin (B1677684) derivatives with cholesterol oxidase have demonstrated strong binding affinities, with scores as high as -10.97 kcal/mol, highlighting key stabilizing interactions within the active site. nih.gov
Rationalization of Observed Biological Activities through Computational Approaches
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the movement of atoms over time, allowing for the assessment of the stability and flexibility of the ligand-protein complex. tandfonline.comnih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): RMSD is monitored over the simulation time to assess the structural stability of the complex. A stable RMSD plot suggests that the complex has reached equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein and the ligand.
Binding Free Energy Calculations: Techniques like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. nih.gov
By simulating the dynamic behavior of the this compound-target complex, researchers can gain a deeper understanding of the binding stability and rationalize the compound's observed biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
QSAR and SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov These models are used to guide the design of new analogues with improved potency and selectivity.
A QSAR model is a mathematical equation that correlates the biological activity of a series of compounds with their physicochemical properties or theoretical molecular descriptors. nih.gov The development of a QSAR model for a series of hydantoin analogues involves several steps:
Data Set Collection: A series of hydantoin derivatives with experimentally determined biological activities is compiled. nih.gov
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that links the descriptors to the activity. nih.gov
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques. mdpi.com
SAR studies, often visualized through 3D-QSAR models, provide a more intuitive understanding of the structural requirements for activity. nih.govresearchgate.net These models highlight regions of the molecule where modifications are likely to increase or decrease biological activity. For hydantoin derivatives, SAR analysis can reveal the importance of specific substituents at the N-1, N-3, and C-5 positions for a particular biological effect. nih.gov
Interactive Table: Key Concepts in QSAR/SAR Modeling for Hydantoin Analogues
| Concept | Description | Application to Hydantoins |
|---|---|---|
| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., LogP, molecular weight, charge). | Used to quantify the structural features of different hydantoin analogues for model building. nih.gov |
| Statistical Model (e.g., MLR) | An equation relating the descriptors to the biological activity (e.g., IC50). | Predicts the activity of new, unsynthesized hydantoin derivatives. nih.gov |
| Model Validation (R², Q²) | Statistical metrics that assess the goodness-of-fit and predictive ability of the QSAR model. | Ensures the reliability and robustness of the developed model. nih.govmdpi.com |
| SAR Analysis | Qualitative relationships identifying which functional groups are important for activity. | Guides the chemical synthesis of more potent analogues by modifying the hydantoin scaffold. nih.gov |
Identification of Key Structural Descriptors for Activity Modulation
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to identifying the physicochemical properties and structural features, known as molecular descriptors, that are critical for the biological activity of a series of compounds. For hydantoin derivatives, various 2D and 3D-QSAR approaches have been employed to correlate their structural attributes with their observed biological effects, such as anticonvulsant activity.
Several key structural descriptors have been identified as being significant for modulating the activity of hydantoin analogues. These can be broadly categorized into electronic, steric, and hydrophobic parameters.
Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) energy has been identified as a critical parameter for the anticonvulsant activity of some hydantoin series nih.gov. A lower LUMO energy can indicate a greater ease of accepting electrons, which may be important for interactions with biological targets. The presence of polar groups, such as the hydroxyl (-OH) group on the phenyl ring of this compound, significantly influences the electronic properties and can be crucial for activity. Substitutions on the phenyl ring with either electron-donating or electron-withdrawing groups can modulate the electronic environment and, consequently, the biological activity researchgate.net.
Steric Descriptors: These parameters describe the size and shape of the molecule. The conformation of the phenyl ring at the C5 position of the hydantoin ring is a critical steric factor. Studies have shown that for biologically active hydantoins, the phenyl ring is typically extended away from the hydantoin ring, whereas in inactive analogues, it may adopt a folded conformation over the ring nih.gov. The distance between the center of the amide bond in the hydantoin ring and the centroid of the phenyl ring has been proposed as a key geometric parameter, with an optimal distance of approximately 4.3 Å for some anticonvulsant hydantoins nih.gov.
Hydrophobic Descriptors: Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a crucial descriptor for drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as for target binding. For hydantoin derivatives, log P has been identified as a critical parameter for their anticonvulsant activity nih.gov. The p-hydroxyphenyl group in the target compound contributes to a specific balance of hydrophilicity and lipophilicity.
The interplay of these descriptors is often complex and is best analyzed using multivariate statistical methods. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods that can provide a more detailed understanding of the SAR. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would be favorable or unfavorable for activity nih.govnih.gov.
A hypothetical representation of key molecular descriptors for a series of this compound analogues is presented in the table below. This table illustrates how variations in these descriptors could correlate with biological activity.
| Compound ID | R-Group (at phenyl ring) | Log P | LUMO Energy (eV) | Steric Parameter (e.g., Molar Refractivity) | Predicted Activity (Arbitrary Units) |
| 1 | -H | 1.85 | -0.15 | 45.6 | 7.2 |
| 2 | -Cl | 2.55 | -0.22 | 50.8 | 8.1 |
| 3 | -CH3 | 2.35 | -0.12 | 50.3 | 7.8 |
| 4 | -NO2 | 1.83 | -0.35 | 48.2 | 6.5 |
| 5 | -OCH3 | 1.80 | -0.10 | 48.5 | 7.5 |
Note: The data in this table is illustrative and based on general principles of QSAR for analogous compounds, not from a specific experimental study on this compound.
Predictive Modeling for Novel Hydantoin Derivatives
A primary goal of computational chemistry in drug design is the development of predictive models that can accurately forecast the biological activity of novel, unsynthesized compounds. These models, once validated, can be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing, thereby saving significant time and resources.
Building on the identified key structural descriptors, various statistical and machine learning methods can be employed to construct predictive QSAR models. These can range from linear methods like Multiple Linear Regression (MLR) to more complex, non-linear approaches such as Artificial Neural Networks (ANN) analchemres.org.
For 3D-QSAR methods like CoMFA and CoMSIA, the generated models are not only descriptive but also predictive. A statistically robust model, characterized by high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²) values, can be used to predict the activity of new analogues nih.govnih.gov. For example, a CoMFA model might be developed using a training set of known hydantoin derivatives with their corresponding biological activities. The model's predictive power would then be assessed using a test set of compounds that were not used in the model's development.
The insights gained from the contour maps generated by CoMFA and CoMSIA are particularly valuable for the de novo design of novel hydantoin derivatives. For instance, if a CoMFA map indicates that a bulky, electropositive substituent at a particular position on the phenyl ring would be beneficial for activity, medicinal chemists can design new analogues incorporating these features.
The table below provides a hypothetical example of a predictive QSAR model for a series of hydantoin derivatives, showcasing the relationship between experimental and predicted activities.
| Compound ID | Experimental pIC50 | Predicted pIC50 (CoMFA Model) | Residual |
| A-01 | 6.8 | 6.7 | 0.1 |
| A-02 | 7.2 | 7.3 | -0.1 |
| A-03 | 6.5 | 6.4 | 0.1 |
| A-04 | 7.5 | 7.6 | -0.1 |
| A-05 | 6.9 | 7.0 | -0.1 |
Note: This table represents a hypothetical outcome of a 3D-QSAR study and is intended for illustrative purposes.
The development of such predictive models is an iterative process. As new compounds are synthesized and tested, their data can be incorporated into the models to refine their accuracy and predictive power. This synergy between computational modeling and experimental work is a cornerstone of modern rational drug design.
Enzymatic Transformations and Biocatalysis Involving Hydantoin Derivatives
Hydantoinase-Mediated Hydrolysis for Amino Acid Production
The core of the biocatalytic route is the hydrolysis of a 5'-monosubstituted hydantoin (B18101). This multi-enzyme system is highly efficient for producing D-amino acids from a racemic mixture of hydantoin substrates. mdpi.com
The production of D-amino acids via the hydantoinase process is a two-step enzymatic conversion. researchgate.net The pathway begins with a racemic mixture of the hydantoin substrate, for instance, D,L-5-(p-hydroxyphenyl)hydantoin.
D-Hydantoinase (EC 3.5.2.2): The first enzyme, a D-stereospecific hydantoinase, selectively catalyzes the hydrolytic ring opening of the D-enantiomer of the hydantoin. researchgate.net This reaction converts D-5-(p-hydroxyphenyl)hydantoin into an intermediate, N-carbamoyl-D-p-hydroxyphenylglycine. researchgate.netresearchgate.net The enzyme shows a high degree of selectivity, leaving the L-enantiomer of the hydantoin largely unreacted in this initial step. researchgate.net
N-Carbamoylase (EC 3.5.1.77): The second enzyme, N-carbamoyl-D-amino acid hydrolase (commonly known as D-N-carbamoylase), acts on the intermediate generated by the hydantoinase. qmul.ac.uk It enantioselectively hydrolyzes N-carbamoyl-D-p-hydroxyphenylglycine to yield the final product, D-p-hydroxyphenylglycine, along with ammonia and carbon dioxide. researchgate.netqmul.ac.uk This enzyme exhibits strict stereospecificity and does not act on the corresponding L-carbamoyl amino acids. qmul.ac.uk
The efficiency of this enzymatic cascade can be significantly influenced by the expression levels and coordination of these two enzymes. Studies using recombinant Escherichia coli have shown that co-expression of D-hydantoinase and D-N-carbamoylase in the same host cell leads to higher product yields and productivity compared to using separately expressed enzymes. nih.gov Co-expression minimizes the accumulation of the N-carbamoyl intermediate, driving the reaction towards the final D-amino acid product. nih.gov For the conversion of D,L-p-hydroxyphenylhydantoin, a system with co-expressed enzymes achieved a 98% product yield of D-hydroxyphenylglycine in 15 hours. nih.gov
A standard kinetic resolution process is inherently limited to a maximum theoretical yield of 50% because only one of the two enantiomers in the racemic substrate is converted. frontiersin.org To overcome this limitation, the hydantoinase process incorporates a third enzyme, hydantoin racemase (EC 5.1.99.5), to create a dynamic kinetic resolution (DKR). wikipedia.org
The role of hydantoin racemase is to continuously interconvert the unreacted L-hydantoin, which is not a substrate for the D-hydantoinase, into the reactive D-hydantoin. researchgate.netresearchgate.net This in-situ racemization ensures that the D-hydantoinase is continually supplied with its preferred substrate. researchgate.net By coupling the rapid, enzyme-catalyzed racemization of the starting material with the irreversible, stereoselective hydrolysis steps, the entire racemic mixture of the initial hydantoin can be converted into a single, optically pure D-amino acid product. mdpi.com This integrated three-enzyme system (D-hydantoinase, D-N-carbamoylase, and hydantoin racemase) allows for a theoretical yield of 100%. researchgate.netacs.org This DKR process has been successfully applied on an industrial scale for the synthesis of various D-amino acids. mdpi.com
The biocatalytic production of D-p-hydroxyphenylglycine (D-HPG) from its racemic precursor, D,L-5-(p-hydroxyphenyl)hydantoin (DL-HPH), is a well-established industrial process that exemplifies the power of multi-enzyme cascades. nih.govnih.gov
The pathway is as follows:
A racemic mixture of DL-5-(p-hydroxyphenyl)hydantoin is used as the starting substrate. researchgate.net
Racemization: Hydantoin racemase continuously converts L-5-(p-hydroxyphenyl)hydantoin into D-5-(p-hydroxyphenyl)hydantoin. researchgate.net
Hydrolysis: D-hydantoinase selectively hydrolyzes D-5-(p-hydroxyphenyl)hydantoin to form N-carbamoyl-D-p-hydroxyphenylglycine. researchgate.netresearchgate.net
Final Conversion: D-N-carbamoylase hydrolyzes the N-carbamoyl intermediate to produce the final product, D-p-hydroxyphenylglycine. researchgate.netresearchgate.net
This process provides an efficient and environmentally friendly route to D-HPG, a crucial intermediate for antibiotics. nih.govnih.gov Research has focused on optimizing this pathway through various strategies. These include the use of whole-cell biocatalysts, where the necessary enzymes are overexpressed within a single microorganism like E. coli. nih.govnih.gov Further optimizations involve protein engineering to improve enzyme activity and cell wall engineering to enhance the bioavailability of the often poorly soluble hydantoin substrate, leading to production yields of up to 100% with 140 mM of the DL-HPH substrate. nih.gov
Table 1: Key Enzymes in the Biocatalytic Production of D-p-Hydroxyphenylglycine
| Enzyme | EC Number | Role in the Pathway | Substrate | Product |
|---|---|---|---|---|
| D-Hydantoinase | 3.5.2.2 | Selective ring-opening of the D-enantiomer | D-5-(p-hydroxyphenyl)hydantoin | N-carbamoyl-D-p-hydroxyphenylglycine |
| D-N-Carbamoylase | 3.5.1.77 | Hydrolysis of the N-carbamoyl intermediate | N-carbamoyl-D-p-hydroxyphenylglycine | D-p-hydroxyphenylglycine |
| Hydantoin Racemase | 5.1.99.5 | Racemization of the L-enantiomer | L-5-(p-hydroxyphenyl)hydantoin | D-5-(p-hydroxyphenyl)hydantoin |
Mechanistic Studies of Hydantoin-Transforming Enzymes
Understanding the mechanics, kinetics, and structure of hydantoin-transforming enzymes is crucial for their optimization and application in industrial biocatalysis.
Hydantoinases are classified as cyclic amidases and are known to catalyze the reversible hydrolytic cleavage of hydantoins. nih.gov The substrate specificity of these enzymes is a key area of research, as it determines their utility for producing specific amino acids. For example, D-hydantoinases show a preference for D-enantiomers of 5'-monosubstituted hydantoins. researchgate.net
While many natural hydantoinases are effective, their specificity is not always optimal for industrial targets like 5-(p-hydroxyphenyl)hydantoin (HPH). Rational design and protein engineering have been employed to alter and improve substrate specificity. In one study, the D-hydantoinase from Bacillus stearothermophilus was engineered to enhance its activity towards HPH. By targeting amino acid residues in the structural loops of the active site and rationally modifying their size and hydrophobicity, a mutant enzyme (M63I/F159S) was created that exhibited a 200-fold higher specificity for HPH compared to the wild-type enzyme. This highlights the potential to tailor enzyme kinetics for specific industrial applications.
The substrate preference of D-carbamoylase from Arthrobacter crystallopoietes has been noted for aromatic carbamoyl compounds, making it suitable for the hydantoinase process that produces aromatic D-amino acids. mdpi.com The thermostability of these enzymes is also a critical factor; a D-carbamoylase from Sinorhizobium morelens S-5 showed remarkable stability, with no loss of activity after 40 minutes at 50°C and an optimal temperature of 60°C. researchgate.net
Structural analyses reveal that many amidohydrolases, including D-hydantoinases, dihydropyrimidinases, and allantoinases, share a similar catalytic function of acting on a cyclic amide ring. nih.govcapes.gov.br A key conserved feature is a metal-binding motif, often containing several invariant histidine residues and an aspartic acid residue, which are essential for both metal binding and catalysis. nih.govnih.gov Site-directed mutagenesis studies on the D-hydantoinase from Bacillus stearothermophilus confirmed that these conserved residues are critical for the enzyme's function. nih.gov
Engineering of Hydantoin-Modifying Enzymes for Enhanced Bioconversion
The efficiency of biocatalytic processes for producing optically pure amino acids from hydantoin derivatives is highly dependent on the properties of the enzymes involved, namely hydantoinase, N-carbamoylase, and hydantoin racemase. To overcome the limitations of wild-type enzymes, such as low activity, stability, or incorrect enantioselectivity, significant research has focused on engineering these biocatalysts for enhanced performance in industrial applications.
Enzyme engineering strategies are broadly categorized into directed evolution and rational design, both of which have been successfully applied to hydantoin-modifying enzymes to improve their function. nih.govlongdom.org
Directed Evolution involves mimicking the process of natural selection in a laboratory setting. This approach relies on creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. caltech.edu This method is particularly powerful when the relationship between an enzyme's structure and its function is not well understood. nih.gov
A notable success of directed evolution was the inversion of enantioselectivity of a hydantoinase from Arthrobacter sp. DSM 9771. caltech.edunih.gov The wild-type enzyme was D-selective for 5-(2-methylthioethyl)hydantoin, which hindered the production of L-methionine. caltech.edu Through random mutagenesis and screening, researchers converted it into an L-selective enzyme and increased its total activity fivefold. nih.gov This breakthrough demonstrated that directed evolution can not only enhance a pre-existing property but also fundamentally invert an enzyme's stereoselectivity to create a more efficient production pathway. caltech.edu
Directed evolution has also been used to improve the structural stability of fusion enzymes. nih.gov For instance, a bifunctional N-carbamylase/D-hydantoinase fusion enzyme, designed for the synthesis of nonnatural D-amino acids, suffered from proteolysis in E. coli. nih.gov Using DNA shuffling, an evolved fusion enzyme was created that exhibited a sixfold increase in performance for D-amino acid production, primarily due to its enhanced structural stability. nih.gov
Rational Design is a knowledge-based approach that uses information about an enzyme's structure, mechanism, and sequence to predict specific mutations that will lead to desired properties. nih.govspringernature.com This strategy significantly reduces the size of the mutant library that needs to be screened. springernature.com Techniques often involve analyzing the enzyme's active site and modifying amino acid residues to reduce steric hindrance for a target substrate or to remodel the interaction network, thereby improving activity or enantioselectivity. nih.gov While specific examples in the search results focus more on directed evolution for hydantoinases, rational design is a widely applied strategy for improving various enzyme characteristics, including thermostability and substrate specificity. springernature.com
The combination of these approaches, often termed semi-rational design, leverages structural insights to target specific "hot spots" for mutagenesis, enhancing the probability of finding improved variants. longdom.org These engineering efforts are crucial for developing robust biocatalysts tailored for specific industrial demands. caltech.edu
| Engineering Strategy | Enzyme Target | Original Limitation | Improvement Achieved | Reference |
| Directed Evolution | Hydantoinase (Arthrobacter sp.) | D-enantioselectivity for 5-(2-methylthioethyl)hydantoin | Inverted to L-enantioselectivity; 5-fold increase in total activity | caltech.edunih.gov |
| Directed Evolution (DNA Shuffling) | N-carbamylase/D-hydantoinase fusion enzyme | Structural instability and proteolysis | 6-fold increased performance in D-amino acid production due to enhanced stability | nih.gov |
Whole-cell biocatalysis is an efficient and cost-effective approach for producing valuable chemicals like optically pure amino acids. pharmtech.com Using entire microbial cells as catalysts avoids the need for costly and time-consuming enzyme purification. pharmtech.com The cellular environment also protects the enzymes and can provide necessary cofactors for the reactions, making the process more robust. unimi.it
Engineered microorganisms, or "designer cells," are frequently used to create highly efficient biocatalytic systems. pharmtech.com These cells are genetically modified to overexpress all the necessary enzymes for a multi-step biotransformation. A common system for producing L-amino acids involves co-expressing genes for an L-selective hydantoinase, an L-N-carbamoylase, and a hydantoin racemase in a host like Escherichia coli. nih.govpharmtech.com The hydantoin racemase is critical as it converts the unreacted D-hydantoin substrate into the L-form, allowing for a theoretical yield of 100% of the desired L-amino acid from a racemic starting material. nih.govnih.gov
For example, E. coli cells expressing an evolved L-hydantoinase, an L-N-carbamoylase, and a hydantoin racemase were able to produce 91 mM of L-methionine from 100 mM of D,L-5-(2-methylthioethyl)hydantoin in under two hours. nih.gov This represented a fivefold increase in productivity compared to the system with the wild-type enzyme. nih.gov
Whole-cell systems have also been developed for the production of D-amino acids. Agrobacterium tumefaciens strains are used as biocatalysts in the commercial production of D-p-hydroxyphenylglycine through the hydrolysis of D,L-p-hydroxyphenylhydantoin. researchgate.net Similarly, researchers have isolated novel Pseudomonas species capable of stereospecifically transforming DL-5-p-hydroxyphenyl hydantoin to N-carbamoyl-D-p-hydroxyphenylglycine, a key intermediate for valuable antibiotics. researchgate.net
A potential rate-limiting step in whole-cell catalysis can be the transport of the hydantoin substrate across the cell membrane. nih.gov To address this, researchers have identified and expressed hydantoin transport proteins in host cells. The expression of such a transporter in an E. coli whole-cell biocatalyst is expected to accelerate amino acid production, particularly for hydantoins with low solubility. nih.gov
| Whole-Cell System | Host Organism | Target Product | Key Enzymes Expressed/Utilized | Substrate | Reference |
| Recombinant "Designer Cells" | Escherichia coli | L-Methionine | Evolved L-Hydantoinase, L-N-Carbamoylase, Hydantoin Racemase | D,L-5-(2-methylthioethyl)hydantoin | nih.gov |
| Wild-type Biocatalyst | Agrobacterium tumefaciens | D-p-Hydroxyphenylglycine | Hydantoin-hydrolyzing enzymes | D,L-p-hydroxyphenylhydantoin | researchgate.net |
| Isolated Strain | Pseudomonas sp. | N-carbamoyl-D-p-hydroxyphenylglycine | D-selective Hydantoinase | DL-5-p-hydroxyphenyl hydantoin | researchgate.net |
Investigation of Molecular Mechanisms of Action for Hydantoin Derivatives in Chemical Biology
Exploration of Enzyme Inhibition Mechanisms
The interaction of 5-(p-Hydroxyphenyl)-3-methyl-hydantoin with various enzyme classes is a key area of investigation to elucidate its potential therapeutic effects. The following sections detail the current understanding of its inhibitory mechanisms against specific enzymatic targets.
Inhibition of Kinases (e.g., PI3Kα, Receptor Tyrosine Kinases)
Currently, there is a lack of specific research data detailing the inhibitory effects of this compound on kinases such as Phosphoinositide 3-kinase alpha (PI3Kα) or various Receptor Tyrosine Kinases (RTKs). While other substituted hydantoin (B18101) derivatives have been investigated as kinase inhibitors, the activity of this specific compound remains to be characterized.
Modulation of Deacetylases (e.g., Sirtuins)
The modulatory effects of this compound on deacetylases, including the sirtuin family of enzymes, have not been reported in the available scientific literature. Sirtuins are NAD+-dependent deacetylases that play crucial roles in cellular metabolism and signaling, making them important therapeutic targets. However, the interaction of this particular hydantoin derivative with sirtuins is an area that requires future investigation.
Inhibition of Proteases (e.g., SARS-CoV-2 Main Protease)
There is no current scientific evidence to suggest that this compound acts as an inhibitor of proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro). The search for inhibitors of viral proteases is an active area of research, but studies focusing on this specific compound have not been published.
Interference with Other Specific Enzymatic Targets (e.g., ADAMTS, DprE1)
Scientific literature does not currently contain reports on the interaction between this compound and other specific enzymatic targets such as a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) or decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). Therefore, its potential to interfere with these enzymes is unknown.
Cellular Pathway Modulation in Preclinical Models
The effects of this compound on cellular pathways, particularly those related to cell proliferation, are crucial for understanding its potential as a modulator of cellular behavior in preclinical settings.
Antiproliferative Effects in Cellular Assays (e.g., MTT Assay)
Specific data from antiproliferative studies, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for this compound are not available in the current body of scientific literature. While various other 3,5-disubstituted hydantoin derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines, this particular compound has not been the subject of such published investigations. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity or cell proliferation. The absence of such data for this compound indicates a gap in the understanding of its potential effects on cell viability.
Table 1: Summary of Available Research Data
| Section | Subsection | Research Findings for this compound |
|---|---|---|
| 6.1. | Exploration of Enzyme Inhibition Mechanisms | |
| 6.1.1. Inhibition of Kinases | No specific data available. | |
| 6.1.2. Modulation of Deacetylases | No specific data available. | |
| 6.1.3. Inhibition of Proteases | No specific data available. | |
| 6.1.4. Interference with Other Specific Enzymatic Targets | No specific data available. | |
| 6.2. | Cellular Pathway Modulation in Preclinical Models | |
| 6.2.1. Antiproliferative Effects in Cellular Assays | No specific data available. |
| Compound Name |
|---|
| This compound |
| Phosphoinositide 3-kinase alpha (PI3Kα) |
| A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) |
Impact on Cellular Respiration and Metabolic Processes (e.g., Glucose Transport Regulation)
Direct studies on the impact of this compound on cellular respiration and metabolic processes are limited in currently available literature. However, research on structurally related hydantoin compounds provides valuable insights into potential mechanisms. For instance, the major metabolite of phenytoin (B1677684), 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), which differs by the presence of a second phenyl group at the C5 position and the absence of a methyl group at the N3 position, has been studied for its effects on glucose transport.
Initial, immediate exposure to p-HPPH did not affect the activity of the glucose transporter Glut1 in erythrocytes, control fibroblasts, primary fibroblasts from patients with Glut1 deficiency syndrome, or rat primary astrocytes. nih.gov However, prolonged exposure to p-HPPH was found to stimulate glucose transport in these cells by 30-60% above control levels. nih.gov This stimulation was dose-dependent and was associated with an up-regulation of GLUT1 mRNA expression. nih.gov These findings suggest that while acute exposure may have minimal effects, chronic presence of certain hydantoin structures can modulate carbohydrate homeostasis by increasing the cellular capacity for glucose uptake. nih.gov It remains to be determined if this compound exhibits similar activity.
Interaction with Bacterial DNA and Ribosomes (Antimicrobial Contexts)
The investigation into the antimicrobial properties of this compound, specifically concerning its interaction with bacterial DNA and ribosomes, is an area with minimal direct research. While the hydantoin scaffold is a component of various biologically active molecules, its primary associations are not typically with broad-spectrum antimicrobial activity targeting DNA or ribosomal machinery. researchgate.netpensoft.net
Some hydantoin-based compounds, such as DMDM-hydantoin, function as antimicrobial agents through the release of formaldehyde, which can interact with and damage DNA. researchgate.netresearchgate.net However, this is a specific mechanism tied to formaldehyde-releasing moieties and is not an inherent action of the core hydantoin ring itself. There is no indication that this compound functions as a formaldehyde-releasing agent. General screenings of some 3-substituted-5,5-diphenylhydantoins have shown some in vitro antibacterial activity, but the specific mechanisms were not elucidated. researchgate.net Without dedicated studies, the potential for this compound to act as an antimicrobial agent by targeting bacterial DNA or ribosomes remains speculative.
Modulation of Ion Channels (e.g., Na+ Channels in Anticonvulsant Activity)
The hydantoin chemical scaffold is famously associated with anticonvulsant drugs, with phenytoin being a primary example. pcbiochemres.com The principal mechanism of action for anticonvulsant hydantoins is the modulation of voltage-gated sodium channels. pcbiochemres.comnih.gov These drugs exhibit a use-dependent blockade of Na+ channels, meaning they preferentially bind to and stabilize the inactivated state of the channel. pcbiochemres.com This action reduces the ability of neurons to fire at high frequencies, thereby suppressing the spread of seizure activity. pcbiochemres.com
Research into conformationally constrained analogues of 5-phenylhydantoins has demonstrated that the orientation of the phenyl ring relative to the hydantoin ring is critical for binding to the sodium channel and, consequently, for anticonvulsant potency. nih.gov This suggests a highly specific interaction with the receptor site on the channel. While these studies were not performed on this compound specifically, the presence of the 5-phenyl (in this case, a 4-hydroxyphenyl) substituent strongly suggests that modulation of ion channels, particularly sodium channels, is a probable mechanism of its biological activity. nih.gov
Mechanistic Insights from Structure-Activity Relationship Studies
Influence of Substituent Effects on Molecular Interactions
The biological activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin ring. nih.gov Structure-activity relationship (SAR) studies on various classes of hydantoins have provided key insights into the molecular interactions governing their effects.
The substituents at the C5 position are particularly crucial. For anticonvulsant activity, the presence of an aromatic ring, such as the p-hydroxyphenyl group in this compound, is a common feature. nih.gov SAR studies on phenylmethylenehydantoins have shown that the lipophilicity (log P) and electronic properties of substituents on this phenyl ring are critical parameters for anticonvulsant activity. scilit.com For example, adding electron-withdrawing groups to the phenyl ring of phenytoin analogues was found to increase their activity as sodium channel blockers. drugbank.com Conversely, another study noted that polar groups like -OH on the phenyl ring could lead to less active or inactive compounds in a different series of hydantoins. scilit.com The hydroxyl group on the phenyl ring of this compound can act as both a hydrogen bond donor and acceptor, potentially influencing its binding to biological targets. acs.org
Substitution at the N3 position, where a methyl group is located in the target compound, also modulates activity. In studies of 5,5-diphenylhydantoins, N-methylation was found to decrease anticonvulsant activity compared to the unsubstituted parent compound, phenytoin. researchgate.net
The table below summarizes general trends observed in SAR studies of hydantoin derivatives, which provide a framework for predicting the potential molecular interactions of this compound.
| Position | Substituent Type | General Impact on Activity (Examples) | Potential Interaction Type |
| C5 | Aromatic Ring (e.g., Phenyl) | Often essential for anticonvulsant/Na+ channel activity. nih.gov | Hydrophobic interactions, π-π stacking. |
| C5-Phenyl | Electron-withdrawing group | Can increase Na+ channel blocking activity. drugbank.com | Altered electronic character of the aromatic ring. |
| C5-Phenyl | Hydroxyl (-OH) group | Can increase polarity; activity impact varies by series. scilit.comacs.org | Hydrogen bonding (donor and acceptor). |
| N3 | Alkyl (e.g., Methyl) | Can modify lipophilicity and steric profile; may decrease anticonvulsant activity compared to N-H. researchgate.net | Steric hindrance, altered hydrogen bonding capacity. |
Stereochemical Effects on Biological Activity
When a substituent is present at the C5 position of the hydantoin ring (and is not identical to another C5 substituent), this carbon becomes a stereocenter. thieme-connect.de Therefore, this compound can exist as two enantiomers, (R) and (S). Stereochemistry is often a critical determinant of biological activity, as enantiomers can interact differently with chiral biological targets like receptors and enzymes.
This principle is well-documented for the related compound 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). Studies have shown that the (R)- and (S)-enantiomers of p-HPPH have distinct biological effects. nih.gov For instance, the (R)-enantiomer was found to selectively stimulate the growth of human dermal fibroblasts, suggesting it is the more toxic form with respect to gingival hyperplasia, a known side effect of phenytoin. nih.gov Furthermore, the metabolic process of glucuronidation is highly stereoselective, with different enzymes preferentially acting on the (S) or (R) enantiomer. nih.gov Human liver microsomes predominantly form the (S)-glucuronide, though specific enzymes like UGT1A1 were found to selectively form the (R)-glucuronide. nih.gov
These findings underscore the importance of stereochemistry in the pharmacology and metabolism of 5-substituted hydantoins. The spatial arrangement of the p-hydroxyphenyl group in this compound is therefore expected to be a major factor in its biological activity and interaction with molecular targets.
The table below details the observed stereoselective effects in the closely related p-HPPH compound.
| Enantiomer | Observed Biological/Metabolic Effect | Reference |
| (R)-p-HPPH | Selectively stimulated fibroblast growth in vitro. nih.gov | nih.gov |
| (R)-p-HPPH | Preferentially formed by UGT1A1 enzyme during glucuronidation. nih.gov | nih.gov |
| (S)-p-HPPH | Predominant form produced from phenytoin metabolism in humans. nih.gov | nih.gov |
| (S)-p-HPPH | Preferentially formed by UGT1A9 and UGT2B15 enzymes during glucuronidation. nih.gov | nih.gov |
Advanced Research Applications of Hydantoin Derivatives in Chemical Biology and Drug Discovery Research
Design and Synthesis of Novel Pharmacophores for Target Validation
The design and synthesis of novel pharmacophores are central to modern drug discovery, enabling the validation of new biological targets. The hydantoin (B18101) core, with its multiple sites for substitution, offers a versatile platform for creating focused libraries of compounds to probe biological systems. While research on 5-(p-Hydroxyphenyl)-3-methyl-hydantoin as a pharmacophore for target validation is specific, the broader class of hydantoin derivatives has been extensively explored. For instance, various 3,5-disubstituted hydantoins have been synthesized and evaluated for their biological activities, demonstrating the feasibility of modifying this scaffold to achieve desired therapeutic effects.
The synthesis of hydantoin derivatives can be achieved through various methods, including the Bucherer-Bergs reaction and modifications thereof, which allow for the introduction of diverse substituents at the C-5 position. The p-hydroxyphenyl group at C-5 and the methyl group at N-3 of the specified compound provide distinct chemical handles for further modification. The phenolic hydroxyl group can be a key interaction point with biological targets or a site for derivatization to modulate pharmacokinetic properties. Similarly, the N-3 position can be readily alkylated or acylated to generate a library of analogues. The design of such pharmacophores often involves computational modeling to predict binding affinities and guide synthetic efforts toward compounds with improved potency and selectivity for a given biological target.
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools in chemical biology for the study of proteins and their functions in native cellular environments. These molecules are designed to interact with a specific target and are often equipped with a reporter tag (e.g., a fluorescent dye, biotin) for detection and visualization. The development of chemical probes based on the this compound scaffold is an area of active investigation. The inherent biological activity of many hydantoin derivatives makes them attractive starting points for probe development.
The synthesis of such probes would involve the strategic incorporation of a linker arm, typically at a position that does not interfere with the compound's binding to its target, to which a reporter group can be attached. The p-hydroxyphenyl moiety of this compound could serve as a potential attachment point for such modifications. While specific probes derived from this exact compound are not extensively documented in publicly available literature, the general principles of probe development are applicable. For example, other functionalized hydantoins have been used in bioconjugation reactions, highlighting the chemical tractability of this scaffold for creating sophisticated biological tools.
Exploration of Hydantoin Scaffolds in Combinatorial Chemistry
Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large libraries of compounds. The hydantoin scaffold is particularly well-suited for combinatorial approaches due to its straightforward synthesis and the ability to introduce diversity at multiple positions. researchgate.net The core structure of this compound presents several points for diversification.
Libraries of hydantoin derivatives can be generated using solid-phase or solution-phase parallel synthesis techniques. ijpsonline.com For instance, a library could be constructed by reacting a variety of amino acids (to introduce diversity at the C-5 position, including the p-hydroxyphenyl glycine precursor) with different isocyanates (to introduce diversity at the N-3 position, including methyl isocyanate). ijpsonline.com This approach allows for the creation of thousands of unique compounds in a systematic and efficient manner. These libraries can then be screened in high-throughput assays to identify hits with desired biological activities. The amenability of the hydantoin core to such synthetic strategies makes it a valuable component of modern drug discovery platforms. researchgate.net
Preclinical Investigations of Novel Hydantoin Analogues for Specific Biological Activities in Controlled Environments
Hydantoin derivatives have a long history as anticonvulsant agents, with phenytoin (B1677684) being a prominent example. pcbiochemres.com Consequently, numerous analogues of hydantoin, including those related to this compound, have been synthesized and evaluated for their potential to treat epilepsy. pcbiochemres.com Preclinical evaluation of these compounds typically involves in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in rodents.
Structure-activity relationship (SAR) studies have revealed that the nature of the substituents at the C-5 position of the hydantoin ring is crucial for anticonvulsant activity. For instance, the presence of aromatic rings, such as the p-hydroxyphenyl group, is often associated with efficacy in the MES test, which is a model for generalized tonic-clonic seizures. The substitution at the N-3 position can also modulate the activity and pharmacokinetic profile of the compounds. The following table summarizes the anticonvulsant activity of some representative hydantoin derivatives.
| Compound | Substituent at C-5 | Substituent at N-3 | Anticonvulsant Activity Model | Results |
| Phenytoin | Diphenyl | -H | MES | Active |
| 5-(4-Fluorophenyl)-5-phenylhydantoin | 4-Fluorophenyl, Phenyl | -H | MES | Active |
| 5,5-bis(4-fluorophenyl)hydantoin | bis(4-fluorophenyl) | -H | MES | Active |
| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Ethyl, Phenyl | Methoxymethyl | MES, scPTZ | Active in both |
This table is for illustrative purposes and includes data for structurally related compounds to demonstrate the scope of research in this area.
The increasing prevalence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Hydantoin derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities. Their mechanism of action can vary, with some derivatives acting as antimicrobial modulators, potentially by inhibiting bacterial enzymes or disrupting cell membrane integrity.
Preclinical investigations of hydantoin analogues involve determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. For example, certain thiohydantoin derivatives, which are structurally related to hydantoins, have demonstrated significant anti-inflammatory and antimicrobial properties. The this compound scaffold can be systematically modified to optimize its antimicrobial activity. Key modifications could include the introduction of different substituents on the phenyl ring or varying the alkyl group at the N-3 position. The results of these studies help to establish a preliminary SAR for the antimicrobial effects of this class of compounds.
In addition to their anticonvulsant and antimicrobial activities, hydantoin derivatives have also been investigated for their antiviral properties. Cell-based assays are a cornerstone of preclinical antiviral drug discovery, allowing for the evaluation of a compound's ability to inhibit viral replication in a cellular context. malariaworld.org
Research has shown that certain hydantoin derivatives can inhibit the replication of a range of viruses. For instance, some 3,5-disubstituted hydantoins have been evaluated for their activity against various viruses. The specific compound this compound and its analogues can be screened in cell-based assays against different viral pathogens. These assays measure parameters such as the reduction in viral load or the inhibition of virus-induced cytopathic effects. Positive hits from these initial screens can then be further investigated to determine their mechanism of action and potential for in vivo efficacy.
Anti-inflammatory Potential in Cellular Models
Extensive research into the anti-inflammatory properties of the chemical compound this compound in cellular models has not yielded specific data in the conducted literature searches. Consequently, there is no currently available information to report on its effects on inflammatory markers such as nitric oxide (NO) or pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), within in vitro systems like lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Therefore, a data table summarizing the detailed research findings regarding the anti-inflammatory potential of this compound in cellular models cannot be provided at this time.
Future Directions and Emerging Research Areas for 5 P Hydroxyphenyl 3 Methyl Hydantoin Research
Integration of Artificial Intelligence and Machine Learning in Hydantoin (B18101) Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of hydantoin research, from fundamental discovery to translational science. nih.govnih.govmdpi.comharvard.eduaragen.com These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. nih.govmdpi.com
In the context of 5-(p-hydroxyphenyl)-3-methyl-hydantoin, AI and ML can be leveraged in several key areas. Machine learning algorithms can be trained on existing data of hydantoin derivatives to predict the biological activities, pharmacokinetic properties, and potential toxicity profiles of novel, yet-to-be-synthesized analogs. mdpi.com This predictive power can significantly accelerate the identification of promising drug candidates and reduce the reliance on time-consuming and expensive laboratory screening. mdpi.com
Furthermore, generative AI models can design entirely new hydantoin-based molecules with optimized properties for specific biological targets. nih.gov By defining desired characteristics, researchers can use these algorithms to explore a vast chemical space and propose innovative structures that may not be conceived through conventional medicinal chemistry approaches. AI can also play a crucial role in optimizing synthetic routes, predicting reaction outcomes, and suggesting more efficient and sustainable chemical processes, thereby aligning with the principles of green chemistry. aragen.com
Table 1: Potential Applications of AI and Machine Learning in Hydantoin Research
| Application Area | Specific AI/ML Technique | Potential Impact on this compound Research |
|---|---|---|
| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) modeling, Deep Learning | Prediction of biological activity and identification of novel therapeutic targets. |
| Pharmacokinetics | Physiologically Based Pharmacokinetic (PBPK) modeling | Simulation of drug absorption, distribution, metabolism, and excretion (ADME). |
| Toxicology | Toxicity prediction algorithms (e.g., DeepTox) | Early identification of potential adverse effects, reducing late-stage failures. aragen.com |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Creation of novel hydantoin structures with desired pharmacological profiles. aragen.com |
| Synthetic Chemistry | Retrosynthesis prediction tools (e.g., SYNTHIA™, Chemical.AI) | Optimization of synthetic pathways for efficiency and cost-effectiveness. aragen.com |
Novel Synthetic Methodologies for Complex Hydantoin Architectures
While classical methods for hydantoin synthesis, such as the Bucherer-Bergs reaction, remain valuable, the future of hydantoin chemistry lies in the development of novel, more efficient, and versatile synthetic methodologies. openmedscience.comnih.govmdpi.comresearchgate.net The demand for structurally complex and diverse hydantoin derivatives, including those based on the this compound scaffold, necessitates innovation in synthetic organic chemistry.
Future research will likely focus on developing stereoselective synthetic routes to access enantiomerically pure hydantoins, which is crucial for understanding their interactions with biological systems. organic-chemistry.org The use of chiral catalysts and auxiliaries in reactions will be instrumental in achieving high levels of enantiopurity. organic-chemistry.org
Moreover, the development of multicomponent reactions (MCRs) that allow for the one-pot synthesis of highly substituted hydantoins from simple starting materials is a promising area. nih.gov MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds for biological screening.
Another emerging trend is the use of flow chemistry and microwave-assisted synthesis to accelerate reaction times, improve yields, and enhance the safety and scalability of hydantoin synthesis. nih.govorganic-chemistry.org These technologies enable precise control over reaction parameters and can facilitate the synthesis of complex hydantoin architectures that are difficult to access using traditional batch methods. The creation of hybrid molecules, where the hydantoin ring is fused or linked to other pharmacophoric groups, is also an active area of research aimed at developing compounds with novel mechanisms of action. thieme-connect.de
Table 2: Comparison of Synthetic Methodologies for Hydantoins
| Synthetic Methodology | Description | Advantages for Complex Hydantoin Architectures |
|---|---|---|
| Bucherer-Bergs Reaction | A multicomponent reaction involving a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. nih.gov | Well-established, versatile for 5-substituted hydantoins. |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to produce enantiomerically pure hydantoins. | Crucial for studying stereospecific biological activity. |
| Ugi Multicomponent Reaction | A one-pot reaction involving an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. nih.gov | High efficiency and diversity for generating libraries of substituted hydantoins. |
| Domino/Cascade Reactions | A series of intramolecular reactions that occur sequentially in a single synthetic operation. nih.govacs.org | Rapid construction of complex molecular frameworks from simple precursors. |
| Spiro-cyclization Reactions | Reactions designed to create spirocyclic hydantoin structures. beilstein-journals.org | Access to unique three-dimensional chemical space. |
Advanced Mechanistic Elucidation using Multi-Omics Approaches
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its future development and application. Multi-omics approaches, which involve the integrated analysis of data from different biological levels (genomics, transcriptomics, proteomics, and metabolomics), offer a powerful platform for achieving a holistic understanding of the compound's mechanism of action. nih.govbiorxiv.orgyoutube.comuu.nl
By treating cells or model organisms with this compound and subsequently analyzing the changes across these different "omes," researchers can identify the specific cellular pathways and networks that are modulated by the compound. nih.gov For instance, transcriptomics (e.g., RNA-seq) can reveal which genes are up- or down-regulated in response to the compound, while proteomics can identify changes in protein expression and post-translational modifications. nih.gov Metabolomics can then provide insights into the downstream effects on cellular metabolism.
The integration of these multi-omics datasets can help to construct comprehensive models of the compound's biological activity, identify potential biomarkers for its efficacy, and uncover novel therapeutic applications. nih.govuu.nl This systems-level perspective moves beyond a single-target approach and provides a more nuanced understanding of how this compound interacts with the complex machinery of the cell.
Table 3: Multi-Omics Technologies for Mechanistic Elucidation
| Omics Layer | Technology | Information Gained Regarding this compound |
|---|---|---|
| Genomics | DNA Sequencing | Identification of genetic factors that may influence response to the compound. |
| Transcriptomics | RNA-Sequencing, Microarrays | Profiling of gene expression changes induced by the compound. |
| Proteomics | Mass Spectrometry-based Proteomics | Analysis of protein expression levels and post-translational modifications. |
| Metabolomics | Mass Spectrometry, NMR Spectroscopy | Characterization of changes in the cellular metabolic profile. |
Development of Advanced Biocatalytic Systems for Hydantoin Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, is emerging as a powerful and sustainable alternative to traditional chemical synthesis. nih.gov In the context of hydantoin research, the development of advanced biocatalytic systems holds significant promise for the synthesis and transformation of compounds like this compound.
Enzymes such as hydantoinases, carbamoylases, and racemases can be used in enzymatic cascades to produce enantiomerically pure amino acids from racemic hydantoin precursors. nih.gov This is particularly relevant for the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals. Future research will likely focus on the discovery of novel enzymes with improved substrate specificity, stability, and catalytic efficiency for hydantoin transformations.
Directed evolution and protein engineering techniques can be employed to tailor the properties of existing enzymes to meet specific synthetic needs. This could involve modifying an enzyme to accept this compound as a substrate or to catalyze a desired chemical transformation with high selectivity.
Table 4: Enzymes Involved in Biocatalytic Hydantoin Transformations
| Enzyme Class | Function | Potential Application for this compound |
|---|---|---|
| Hydantoinase | Catalyzes the hydrolytic cleavage of the hydantoin ring. nih.gov | Key step in the conversion of hydantoins to N-carbamoyl-amino acids. |
| Carbamoylase | Hydrolyzes N-carbamoyl-amino acids to produce free amino acids. nih.gov | Final step in the production of valuable amino acids from hydantoin precursors. |
| Hydantoin Racemase | Interconverts the D- and L-enantiomers of a hydantoin. nih.gov | Enables the dynamic kinetic resolution of racemic hydantoins to achieve high yields of a single enantiomer. |
Q & A
Q. What are the established synthetic routes for 5-(p-Hydroxyphenyl)-3-methyl-hydantoin?
The synthesis typically involves hydroxylation of phenylhydantoin derivatives. For example, racemic mixtures of hydantoins can be synthesized via cyclization of substituted urea intermediates under alkaline conditions. Hydroxylation at the para-position of the phenyl ring is achieved using regioselective catalysts or enzymatic methods. Purification often employs recrystallization from ethanol-water mixtures, with structural confirmation via NMR and LC-MS .
Q. Which analytical methods are recommended for quantifying this compound in biological matrices?
Stable isotope dilution assays (SIDA) using deuterated analogs (e.g., p-HPPH-d5) paired with LC-MS/MS provide high specificity and accuracy. For plasma or tissue samples, solid-phase extraction (SPE) followed by reversed-phase chromatography (C18 columns) with electrospray ionization (ESI) in negative mode is standard. Calibration curves should account for matrix effects by spiking blank matrices with known concentrations .
Q. What are the primary metabolic pathways and enzymes involved in this compound biotransformation?
This compound is a major metabolite of phenytoin, generated via CYP2C9-mediated para-hydroxylation. Subsequent glucuronidation by UGT1A9/2B7 facilitates renal excretion. Nonlinear pharmacokinetics arise due to CYP2C9 saturation at therapeutic doses, necessitating Michaelis-Menten modeling for dose-concentration predictions .
Q. How does protein binding influence the pharmacokinetic analysis of this compound?
Approximately 90% of the compound binds to plasma albumin. Displacement by co-administered drugs (e.g., valproate) or hyperbilirubinemia alters total serum concentrations but not free levels. Ultrafiltration or equilibrium dialysis should be used to measure free fractions, especially in patients with hypoalbuminemia .
Advanced Research Questions
Q. What experimental models elucidate the role of this compound in oxidative stress and genoprotection?
In vitro micronucleus assays in human lymphocytes or HepG2 cells demonstrate that UDP-glucuronosyltransferases (UGTs) mitigate DNA damage by enhancing glucuronidation, reducing reactive oxygen species (ROS) generation. Co-incubation with UGT inhibitors (e.g., borneol) exacerbates micronucleus formation, confirming UGT-mediated protection .
Q. How can researchers model drug-induced gingival hyperplasia caused by this compound?
Combined in vivo (rat gingival fibroblast hyperplasia models) and in vitro (human gingival fibroblast cultures) approaches are used. Fibroblasts are treated with therapeutic concentrations (10–50 µM) to assess collagen synthesis (via hydroxyproline assays) and TGF-β1 upregulation. Enantiomer-specific effects can be tested using chiral chromatography to isolate R/S isomers .
Q. How should researchers resolve contradictions in metabolic saturation studies of this compound?
Discrepancies in CYP2C9 activity across studies may arise from genetic polymorphisms (e.g., CYP2C9*2/*3 variants) or experimental conditions (e.g., lipid vesicle composition in reconstituted enzyme systems). Use heterologously expressed CYP2C9 variants with controlled CPR:cytochrome b5 ratios (1:1 to 1:2) and verify enzyme kinetics via Lineweaver-Burk plots .
Q. What methodologies address enantioselective differences in this compound’s pharmacological effects?
Chiral separation using amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases resolves enantiomers. Pharmacodynamic comparisons require enantiopure standards and in vivo dosing in animal models (e.g., Sprague-Dawley rats) to correlate tissue distribution (via LC-MS/MS) with toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
